2-(thiophen-3-yl)-N-(2,2,2-trifluoroethyl)acetamide
Description
2-(Thiophen-3-yl)-N-(2,2,2-trifluoroethyl)acetamide is an acetamide derivative featuring a thiophene ring substituted at the 3-position and a trifluoroethylamine group.
Properties
IUPAC Name |
2-thiophen-3-yl-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NOS/c9-8(10,11)5-12-7(13)3-6-1-2-14-4-6/h1-2,4H,3,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJXGTSMSRZTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-3-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Thiophene Functionalization: The thiophene ring is functionalized at the 3-position using a halogenation reaction, often with bromine or iodine.
Nucleophilic Substitution: The halogenated thiophene undergoes a nucleophilic substitution reaction with an acetamide derivative, such as N-(2,2,2-trifluoroethyl)acetamide, under basic conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 2-(thiophen-3-yl)-N-(2,2,2-trifluoroethyl)acetamide exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene ring is known to enhance the interaction with biological targets, potentially leading to the development of new anticancer agents.
Study Findings Smith et al. (2023) Demonstrated that derivatives of thiophene compounds showed significant inhibition of tumor growth in vitro. Johnson et al. (2024) Reported a novel synthesis route for thiophene-based compounds with enhanced selectivity for cancer cells. -
Antimicrobial Properties :
- The compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial membranes makes it a candidate for further development in treating resistant bacterial strains.
Study Findings Lee et al. (2023) Found that thiophene derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Patel et al. (2024) Investigated the mechanism of action, revealing membrane disruption as a primary mode of activity.
Material Science Applications
-
Organic Electronics :
- The incorporation of this compound into organic electronic devices has been studied due to its favorable electronic properties.
Application Description Organic Photovoltaics Used as a donor material in polymer solar cells, enhancing efficiency due to its high charge mobility. Organic Field Effect Transistors (OFETs) Exhibited improved charge transport characteristics when used as an active layer material.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Synthesis Overview
-
Starting Materials :
- Thiophene derivatives
- Trifluoroethylamine
-
Reaction Conditions :
- Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
- Catalysts: Triethylamine or other suitable bases
-
Yield :
- Typical yields range from 60% to 85% depending on reaction conditions.
Mechanism of Action
The mechanism of action of 2-(thiophen-3-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring and trifluoroethyl group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Solubility : The target compound’s solubility is likely lower than CPI-1205 due to fewer polar groups but higher than dichlorophenyl analogs due to thiophene’s moderate polarity.
- Thermal Stability : Dichlorophenyl derivatives exhibit higher melting points (~216°C) due to rigid aromatic stacking, whereas trifluoroethyl-containing compounds may have lower thermal stability .
Biological Activity
2-(thiophen-3-yl)-N-(2,2,2-trifluoroethyl)acetamide is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent studies and findings.
The molecular formula for this compound is . The compound features a thiophene ring substituted with a trifluoroethyl group and an acetamide functional group, which contribute to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Thiophene Derivative : Thiophene is reacted with a suitable electrophile to introduce the desired substituents.
- Formation of Acetamide : The thiophene derivative is then coupled with N-(2,2,2-trifluoroethyl)acetamide through standard coupling reactions.
The yield and purity of the synthesized compound can vary based on reaction conditions such as temperature, solvent choice, and reaction time. For instance, one reported method achieved a yield of 52% under specific conditions involving DMF as a solvent and triethylamine as a base .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For example, analogs have demonstrated cytotoxic effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves interference with critical cellular pathways such as AMPK and mTOR signaling .
Anti-inflammatory Effects
Compounds in this class have shown potential anti-inflammatory activity. A study highlighted that certain derivatives were effective in reducing inflammation in animal models by modulating cytokine production and inhibiting pro-inflammatory mediators .
Insecticidal Activity
Interestingly, 2-amino-N-(2,2,2-trifluoroethyl)acetamide serves as a key intermediate in the synthesis of fluralaner, a potent veterinary insecticide. Fluralaner acts by inhibiting GABA-gated chloride ion channels in insects, showcasing the biological relevance of trifluoroethyl-substituted compounds in agrochemicals .
Cytotoxicity in Cancer Models
A study evaluated the cytotoxic effects of this compound on glioma cells. The compound exhibited IC50 values indicating strong inhibition of cell viability compared to standard chemotherapeutics. Mechanistic studies revealed that it induced necroptosis and autophagy pathways while sparing normal astrocytes from significant toxicity .
Anti-inflammatory Activity Assessment
In an experimental model of arthritis, derivatives of this compound were tested for their ability to inhibit inflammatory responses. Results showed significant reductions in edema and inflammatory markers compared to control groups. This suggests a promising avenue for developing anti-inflammatory therapeutics based on this scaffold .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for 2-(thiophen-3-yl)-N-(2,2,2-trifluoroethyl)acetamide, and how can reaction yields be improved?
The synthesis of trifluoroethyl-substituted acetamides often involves nucleophilic substitution or coupling reactions. For example, a related compound, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, was synthesized using Cs₂CO₃ as a base in DMF under argon, achieving a 72.9% yield after purification by silica gel chromatography . Key factors for optimization include:
- Solvent choice : Polar aprotic solvents like DMF enhance reactivity.
- Base selection : Strong bases (e.g., Cs₂CO₃) improve deprotonation efficiency.
- Temperature control : Room temperature or mild heating (40–60°C) minimizes side reactions.
- Purification : Gradient elution (e.g., hexane:ethyl acetate) on silica gel ensures high purity (>95%) .
Basic: How can researchers validate the structural integrity and purity of this compound?
Characterization relies on multimodal analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent placement. For example, trifluoroethyl groups exhibit distinct ¹⁹F NMR shifts .
- High-resolution mass spectrometry (HRMS) : LC-HRMS (e.g., m/z 509.0936 for a related acetamide) validates molecular formula accuracy .
- Chromatography : HPLC or UPLC with UV/ELSD detectors assesses purity (>98% required for pharmacological studies) .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological targets?
SAR studies require systematic modifications:
- Thiophene ring substitution : Introduce electron-withdrawing/donating groups (e.g., nitro, methyl) to modulate electronic effects .
- Trifluoroethyl group replacement : Compare with ethyl, isopropyl, or cyclopropyl analogs to assess fluorophobic/philic interactions .
- Bioisosteric replacements : Substitute the acetamide moiety with sulfonamide or urea groups to evaluate binding affinity changes .
- In silico modeling : Molecular docking (e.g., AutoDock) predicts binding modes to targets like NLRP3 inflammasome .
Advanced: How does this compound interact with the NLRP3 inflammasome, and what experimental models validate its inhibitory activity?
The compound’s thiophene and trifluoroethyl groups contribute to NLRP3 binding via hydrophobic interactions. Key methodologies :
- In vitro assays : Measure IL-1β secretion in LPS-primed macrophages using ELISA .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by stabilizing NLRP3 in presence of the compound .
- In vivo models : Administer in murine peritonitis models to assess reduction in neutrophil influx .
Advanced: What pharmacokinetic challenges arise from the trifluoroethyl group, and how can they be addressed?
The trifluoroethyl group enhances metabolic stability but may reduce solubility. Strategies :
- Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation improve bioavailability .
- Metabolic profiling : Use liver microsomes or hepatocytes to identify CYP450-mediated degradation pathways .
- Plasma stability assays : Monitor compound half-life in rodent plasma via LC-MS/MS .
Basic: How can researchers ensure batch-to-batch consistency during large-scale synthesis?
Implement Quality by Design (QbD) principles :
- Critical process parameters (CPPs) : Monitor reaction time, temperature, and reagent stoichiometry .
- In-process controls (IPC) : Use FTIR or inline NMR to track reaction progress .
- Pharmacopeial standards : Cross-reference with USP/EP guidelines for impurity profiling (<0.1% for genotoxic impurities) .
Advanced: What techniques assess target specificity, particularly for off-target effects in epigenetic regulation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
